5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride

Description

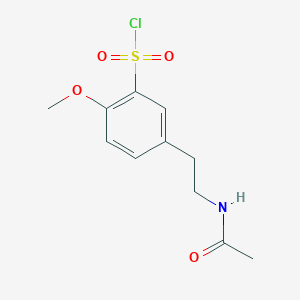

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride group at position 1, a methoxy (-OCH₃) group at position 2, and a 2-acetamidoethyl (-CH₂CH₂NHCOCH₃) side chain at position 5. The molecular formula is C₁₁H₁₄ClNO₄S, with a molecular weight of 291.75 g/mol. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for preparing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The compound’s synthesis likely involves aromatic substitution or coupling reactions under acidic or polar aprotic conditions, akin to methods described in .

Properties

IUPAC Name |

5-(2-acetamidoethyl)-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFACJDQHEJAQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:

5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid+SOCl2→5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid: Formed through hydrolysis.

Reduced Sulfonamide: Formed through reduction reactions.

Scientific Research Applications

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form sulfonamide derivatives, which can have biological activity.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The target compound’s higher molecular weight (291.75 g/mol) compared to simpler analogs like reflects its extended acetamidoethyl chain.

- Acetamidoethyl (-CH₂CH₂NHCOCH₃): The ethyl spacer reduces conjugation between the amide and aromatic ring, limiting resonance effects. This group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Carbamoyl (-CON(CH₃)₂) in : A stronger electron-withdrawing group (EWG) than acetamidoethyl, increasing sulfonyl chloride reactivity toward nucleophiles.

Physicochemical Properties

- Solubility : The acetamidoethyl group in the target compound likely improves aqueous solubility compared to methyl-substituted analogs (e.g., ). However, the methoxyethoxy chain in may offer greater hydrophilicity due to ether linkages.

- Stability : Sulfonyl chlorides are moisture-sensitive. The acetamidoethyl group’s hygroscopic nature may necessitate stringent storage conditions (e.g., inert atmosphere, desiccants).

Biological Activity

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by the presence of both an acetamido group and a methoxy group, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions:

This reaction highlights the compound's potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This characteristic allows it to undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives. These derivatives are known for their diverse biological activities, including antibacterial and antifungal effects .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from sulfonyl chlorides have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that certain derivatives possess IC50 values comparable to established antibiotics, indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of sulfonamide derivatives has also been explored. In a study examining various sulfonamide compounds, some derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell viability . The ability to inhibit DNA biosynthesis in cancer cells further underscores the importance of these compounds in cancer therapy.

Case Studies

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of sulfonamide derivatives, specific compounds derived from this compound were tested against human breast cancer cell lines. The findings revealed that these compounds could reduce cell viability effectively, with some showing activity comparable to standard chemotherapeutic agents .

Comparative Analysis

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 42 | Anticancer (MCF-7) |

| Sulfonamide A | 50 | Anticancer (MDA-MB-231) |

| Standard Antibiotic (e.g., Chlorambucil) | 58 | Anticancer |

The table above illustrates the comparative efficacy of various compounds in anticancer activity, highlighting the potential of this compound as a promising candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.